N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₃H₉ClF₃N₃O₂) is a pyrimidine derivative featuring a glycine moiety attached to a 4-chlorophenyl-substituted pyrimidine core. Key identifiers include:
- Molecular weight: 331.68 g/mol .
- CAS Registry: Listed as DT061 in synthetic compound libraries, though full CAS data requires further verification .
- Structural features: The 4-chlorophenyl group at the 6-position and trifluoromethyl (CF₃) group at the 4-position of the pyrimidine ring contribute to its electronic and steric properties, influencing solubility and reactivity .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDRZLWBPJBYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164427 | |
| Record name | Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-53-2 | |
| Record name | Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C13H9ClF3N3O
- Molecular Weight : 331.68 g/mol
- CAS Number : 1820711-53-2
- MDL Number : MFCD16614246
- Hazards : Irritant .
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent inhibitory effects.
- Case Study : In vitro studies revealed that this compound shows efficacy against human colon cancer (HCT116) cells, with an IC50 value indicating substantial antiproliferative effects .
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| HCT116 | 4.363 | High |
| T47D | Moderate | Moderate to Good |
| HepG2 | Moderate | Moderate |
2. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Findings : The structure of the compound facilitates binding to the active sites of these enzymes, leading to inhibition. A notable derivative exhibited an IC50 value of 0.082 µM against AChE, suggesting strong potential as a therapeutic agent for conditions like Alzheimer's disease .
| Enzyme | IC50 Value (µM) | Activity Level |
|---|---|---|
| AChE | 0.082 | Very High |
| BChE | 0.1 | High |
3. Antibacterial Activity
Preliminary evaluations have indicated antibacterial properties against various strains, although specific data on this compound itself is limited.
- Research Insight : Similar compounds in the pyrimidine class have shown promising results in inhibiting bacterial growth, suggesting potential for further exploration in this area .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Hydrophobic Interactions : The trifluoromethyl and chlorophenyl groups enhance hydrophobic interactions with target proteins.
- Planar Structure : The planar nature of the pyrimidine ring promotes effective binding within enzyme active sites.
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups increases the compound's reactivity and binding efficiency .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that pyrimidine derivatives, including N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, derivatives targeting the PI3K/Akt/mTOR pathway have demonstrated efficacy against various cancer types, suggesting potential applications for this compound in cancer therapy .
1.2 Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Certain pyrimidine derivatives have been reported to possess antibacterial and antifungal properties. This application is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Agricultural Applications
2.1 Herbicidal Activity
this compound and its analogs have been investigated for their herbicidal properties. The trifluoromethyl group is known to enhance biological activity, making these compounds effective against a range of weeds. Research has shown that such compounds can inhibit specific enzymes involved in plant growth, leading to effective weed management strategies .
2.2 Plant Growth Regulators
In addition to herbicidal activity, there is potential for these compounds to act as plant growth regulators. By modulating hormonal pathways in plants, they can influence growth patterns and improve crop yields .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Aryl Substituents at the 6-Position
Variations in the aryl group significantly impact physicochemical and biological properties.
Trifluoromethyl Modifications
Replacing CF₃ with other groups alters steric bulk and electronic effects:
- N-[6-(4-Chlorophenyl)-4-(methyl)pyrimidin-2-yl]glycine : Methyl substitution reduces electron-withdrawing effects, increasing basicity but decreasing stability .
- N-[4-Trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-yl]glycine (C₁₄H₉F₆N₃O₂) : Additional CF₃ groups enhance hydrophobicity and thermal stability .
Modifications to the Glycine Moiety
The glycine side chain is critical for intermolecular interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, and how do reaction parameters influence yield?
- Methodology : The compound is synthesized via multi-step reactions, often starting with halogenated pyrimidine intermediates. For example, iodinated or brominated pyrimidine precursors (e.g., 2-iodo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine) undergo nucleophilic substitution with glycine derivatives under basic conditions . Optimizing reaction temperature (e.g., 70–90°C) and solvent polarity (e.g., DMF or THF) improves yields. Post-synthesis purification via column chromatography or HPLC is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral markers?
- Methodology :
- NMR : ¹H NMR shows characteristic peaks for the glycine moiety (δ 3.8–4.2 ppm for CH₂ and δ 8.1–8.5 ppm for pyrimidine protons). ¹⁹F NMR reveals a singlet for the CF₃ group (δ -62 to -65 ppm) .
- HRMS : Molecular ion [M+H]⁺ at m/z 331.68 confirms the molecular formula C₁₃H₉ClF₃N₃O₂ .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
Q. How does the presence of the 4-chlorophenyl group influence the compound’s physicochemical properties?
- Methodology : The 4-chlorophenyl substituent enhances lipophilicity (logP ~2.8), improving membrane permeability. Computational tools like MMFF94 force field simulations predict steric effects and electronic distribution, which correlate with solubility and stability . Experimental validation via shake-flask solubility tests in PBS (pH 7.4) and DMSO is recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using:
- Dose-response curves (IC₅₀ values across 3+ replicates).
- Positive controls (e.g., kinase inhibitors for enzyme assays).
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Position-specific modifications : Replace the glycine moiety with methylglycine (as in DT162, C₁₅H₁₄F₃N₃O₂) to assess steric effects on target binding .
- Electron-withdrawing groups : Introduce 3,5-dichlorophenyl (DT372) or trifluoromethylphenyl (DT641) analogs to evaluate enhanced π-stacking or metabolic stability .
- In silico docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, guided by crystallographic data .
Q. What computational approaches are suitable for predicting off-target interactions or toxicity?
- Methodology :
- Pharmacophore modeling : Identify key interaction motifs (e.g., hydrogen bond donors from glycine) using Schrödinger’s Phase.
- ADMET prediction : Tools like SwissADME estimate hepatotoxicity (CYP450 inhibition) and plasma protein binding (>90% for this compound) .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in GROMACS to assess binding stability over 100 ns trajectories .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
